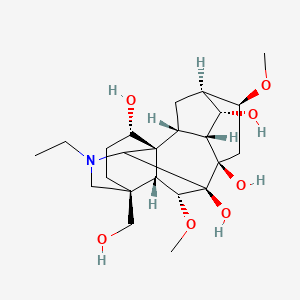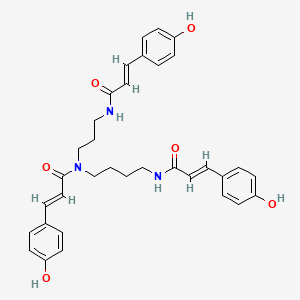![molecular formula C34H48O8 B1252627 (1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1252627.png)
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is a macrocyclic lactone compound isolated from the fermentation broth of the actinomycete Streptomyces cyaneogriseus subspecies noncyanogenus . This compound, along with its analogs, exhibits potent anthelmintic, insecticidal, ectoparasiticidal, nematicidal, and acaricidal activities
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one involves the selective oxidation of suitably protected 23-hydroxy compounds of LL-F28249 components using oxidizing agents . The precursor 23-oxo compounds are then converted to the 23-imino derivatives . The synthetic route typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and subsequent conversion to the desired derivative.
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces cyaneogriseus subspecies noncyanogenus . The fermentation broth is processed to isolate and purify the compound. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of 23-hydroxy compounds to 23-oxo compounds using oxidizing agents.
Reduction: Potential reduction of oxo groups to hydroxyl groups under specific conditions.
Substitution: Introduction of different functional groups at specific positions on the macrocyclic lactone ring.
Common Reagents and Conditions
Oxidizing Agents: Used for the selective oxidation of hydroxyl groups to oxo groups.
Reducing Agents: Employed for the reduction of oxo groups to hydroxyl groups.
Protecting Groups: Utilized to protect functional groups during multi-step synthesis.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 23-imino derivatives, which exhibit enhanced biological activities .
科学的研究の応用
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic lactone chemistry and developing new synthetic methodologies.
Biology: Investigated for its potent anthelmintic, insecticidal, and acaricidal activities.
Industry: Utilized in agricultural applications for pest control due to its insecticidal properties.
作用機序
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one exerts its effects by targeting specific molecular pathways and receptors in parasites and insects. The compound binds to glutamate-gated chloride channels, leading to an influx of chloride ions and subsequent paralysis and death of the target organism . This mechanism is similar to that of other macrocyclic lactones, such as avermectins and milbemycins.
類似化合物との比較
Similar Compounds
- LL-F28249alpha
- LL-F28249gamma
- LL-F28249delta
- LL-F28249epsilon
- LL-F28249zeta
- LL-F28249theta
- LL-F28249iota
- LL-F28249lambda
Uniqueness
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is unique due to its specific structural features and potent biological activities. Compared to other similar compounds, this compound has shown higher efficacy in certain applications, such as anthelmintic and insecticidal activities . Its unique structure allows for selective binding to molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C34H48O8 |
|---|---|
分子量 |
584.7 g/mol |
IUPAC名 |
(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H48O8/c1-7-19(2)30-23(6)28(35)17-33(42-30)16-26-15-25(41-33)13-12-21(4)20(3)10-8-9-11-24-18-39-31-29(36)22(5)14-27(32(37)40-26)34(24,31)38/h7-9,11-12,14,20,23,25-31,35-36,38H,10,13,15-18H2,1-6H3/b9-8-,19-7+,21-12+,24-11+/t20-,23-,25+,26-,27-,28-,29+,30+,31+,33?,34+/m0/s1 |
InChIキー |
LSCOGFJBVLENGK-IMKNKSBKSA-N |
異性体SMILES |
C/C=C(\C)/[C@@H]1[C@H]([C@H](CC2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H](C/C=C\C=C\4/CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O)C |
正規SMILES |
CC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(CC=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)O)C |
同義語 |
F 28249alpha F28249 alpha LL-F 28249alpha LL-F 28249beta LL-F 28249gamma LL-F28249 alpha LL-F28249 beta LL-F28249 gamma LL-F28249beta LL-F28249gamma nemadectin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)



![(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-6-one](/img/structure/B1252553.png)

![1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252555.png)



![acetic acid [4-[[(3aS,4R,9aS,9bR)-2-(2-naphthalenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazin-4-yl]-oxomethyl]phenyl] ester](/img/structure/B1252565.png)
![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1252566.png)

